molecular formula C14H14FNO B1386203 N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine CAS No. 1095045-47-8

N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine

Cat. No.: B1386203
CAS No.: 1095045-47-8
M. Wt: 231.26 g/mol
InChI Key: HMEYGJMCARLPBU-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine is an organic compound characterized by the presence of a fluorophenoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine typically involves the following steps:

    Starting Materials: 2-Fluorophenol and benzyl chloride are commonly used as starting materials.

    Reaction: The reaction proceeds via a nucleophilic substitution where 2-fluorophenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(2-fluorophenoxy)benzyl chloride.

    Amination: The intermediate 2-(2-fluorophenoxy)benzyl chloride is then reacted with methylamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted benzylamines.

Scientific Research Applications

N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, leading to desired biological effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

  • N-[2-(2-Chlorophenoxy)benzyl]-N-methylamine
  • N-[2-(2-Bromophenoxy)benzyl]-N-methylamine
  • N-[2-(2-Iodophenoxy)benzyl]-N-methylamine

Comparison:

  • Structural Differences: The primary difference lies in the halogen substituent on the phenoxy group (fluorine, chlorine, bromine, iodine).
  • Reactivity: The presence of different halogens affects the compound’s reactivity and interaction with other molecules.
  • Applications: While similar in structure, each compound may have distinct applications based on its unique properties.

N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine stands out due to the presence of the fluorine atom, which imparts unique electronic properties and influences its biological activity.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-16-10-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEYGJMCARLPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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